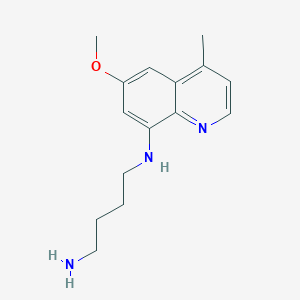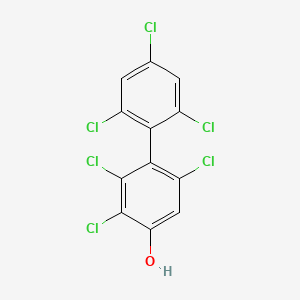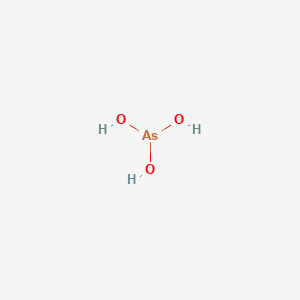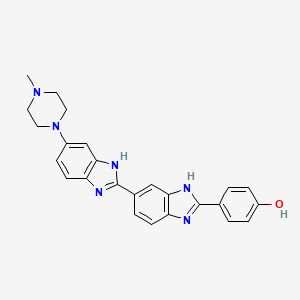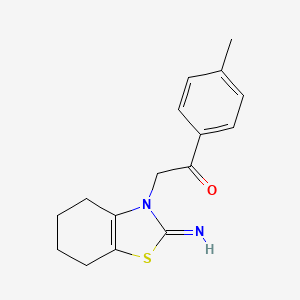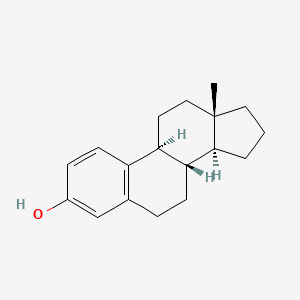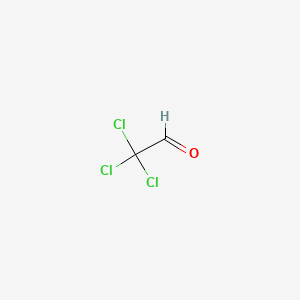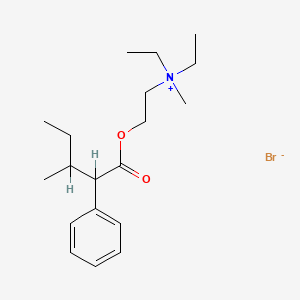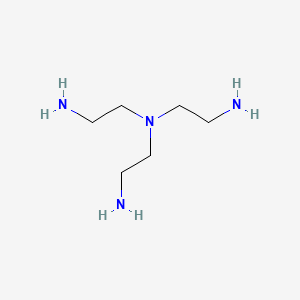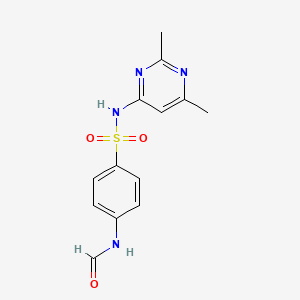
N2-Formylsulfisomidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N2-Formylsulfisomidine is prepared by the formylation of sulfisomidine. . The process typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: N2-Formylsulfisomidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N2-Formylsulfisomidine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying sulfonamide chemistry and reaction mechanisms.
Biology: The compound is employed in biological studies to understand its antibacterial properties and interactions with microbial cells.
Medicine: this compound is investigated for its potential therapeutic applications in treating bacterial infections.
Industry: The compound is used in the development of antibacterial agents and formulations.
Mecanismo De Acción
N2-Formylsulfisomidine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacterial cells. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis. By blocking this pathway, this compound prevents bacterial growth and proliferation .
Comparación Con Compuestos Similares
Sulfisomidine: The parent compound from which N2-Formylsulfisomidine is derived.
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: A sulfonamide used in treating bacterial infections.
Uniqueness: this compound is unique due to its formyl group, which enhances its antibacterial activity and specificity. This structural modification allows it to exhibit different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides .
Propiedades
Número CAS |
795-13-1 |
|---|---|
Fórmula molecular |
C13H14N4O3S |
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]formamide |
InChI |
InChI=1S/C13H14N4O3S/c1-9-7-13(16-10(2)15-9)17-21(19,20)12-5-3-11(4-6-12)14-8-18/h3-8H,1-2H3,(H,14,18)(H,15,16,17) |
Clave InChI |
LACNPVKUGFOYFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC=O |
SMILES canónico |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


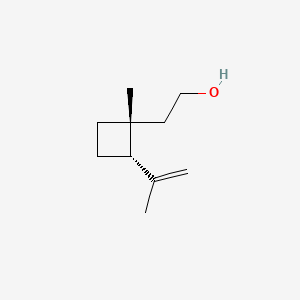
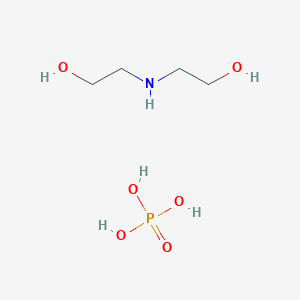
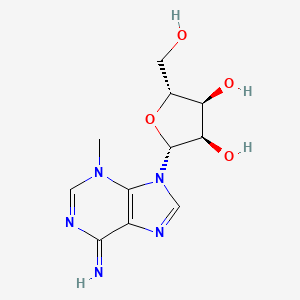
![N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1216620.png)
